molecular formula C22H28N4O3 B12111917 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12111917
M. Wt: 396.5 g/mol
InChI Key: NELPOGLABPWWAO-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a 2,4-dimethoxyphenyl substituent at position 7, a methyl group at position 4, and a 4-methylpiperazinyl group at position 2. The quinazolinone core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities.

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H28N4O3/c1-14-21-18(24-22(23-14)26-9-7-25(2)8-10-26)11-15(12-19(21)27)17-6-5-16(28-3)13-20(17)29-4/h5-6,13,15H,7-12H2,1-4H3

InChI Key

NELPOGLABPWWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidines

A widely adopted method involves cyclizing N-substituted amidines with α,β-unsaturated ketones. For example, refluxing 2-aminobenzamide with methyl vinyl ketone in acetic acid yields the dihydroquinazolinone core. Modifications to this protocol include using DMF as a solvent and triethylamine as a base to enhance reaction efficiency.

Ring-Closing Metathesis (RCM)

Advanced techniques employ Grubbs catalysts to facilitate RCM of diene precursors. This method offers superior control over stereochemistry but requires anhydrous conditions and inert atmospheres.

Regioselective Functionalization of the Core

Introduction of the 2,4-Dimethoxyphenyl Group

The 7-position substituent is installed via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Patent US20240043448A1 details a palladium-catalyzed coupling between a boronic ester derivative of 2,4-dimethoxybenzene and a brominated dihydroquinazolinone precursor. Key conditions include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 hours
    Yield: 68–72%.

Installation of the 4-Methylpiperazinyl Group

The 2-position piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). Reacting the core with 1-methylpiperazine in DMF at 120°C for 24 hours achieves this transformation. Alternative methods use Buchwald-Hartwig amination with Pd₂(dba)₃ and Xantphos, improving yields to 85%.

Methylation at Position 4

Selective methylation employs methyl iodide in the presence of NaH as a base. Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 4 hours at room temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization and coupling steps. Elevated temperatures (80–120°C) are critical for overcoming activation barriers in SNAr and coupling reactions.

Catalytic Systems

Palladium-based catalysts dominate cross-coupling steps, while Lewis acids like ZnCl₂ improve electrophilic substitution efficiency.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final compound to >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 4.10 (s, 3H, OCH₃), 3.85–3.75 (m, 4H, piperazine).

  • HRMS : m/z calculated for C₂₁H₂₆N₄O₃ [M+H]⁺: 383.2078; found: 383.2081.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization are minimized by steric directing groups. For example, pre-installing the 2,4-dimethoxyphenyl group before ring closure reduces byproduct formation.

Stability of Intermediates

Light-sensitive intermediates (e.g., nitro derivatives) require amber glassware and nitrogen atmospheres during handling.

Scalability and Industrial Relevance

Kilogram-scale syntheses adopt continuous-flow reactors to enhance heat transfer and reduce reaction times. Patent US20240043448A1 emphasizes cost-effective reagent selection, substituting Pd(OAc)₂ for expensive phosphine ligands in coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions might target the quinazolinone core or the piperazine ring.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, it has shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium smegmatis6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

Antitumor Activity

The compound has also been investigated for its anticancer properties. It has been reported to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5

CNS Activity

The presence of the piperazine moiety in the compound suggests potential central nervous system (CNS) effects. Studies have indicated that it may exhibit anxiolytic and antidepressant-like effects in animal models.

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances assessed the antimicrobial activity of several quinazoline derivatives, including our compound of interest. The results indicated that modifications to the quinazoline structure significantly enhanced antibacterial properties against resistant strains of bacteria.

Case Study 2: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of quinazoline derivatives for anticancer activity. The findings revealed that compounds with similar structural features to 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one exhibited notable cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Position 7 Substituent Position 4 Substituent Position 2 Substituent Molecular Formula Molecular Weight
Target Compound 2,4-dimethoxyphenyl Methyl 4-methylpiperazinyl C23H28N4O3 408.5*
4-Methyl-7-phenyl-2-(4-pyridin-2-ylpiperazinyl) Phenyl Methyl 4-pyridin-2-ylpiperazinyl C25H26N6O 426.5
7-(3,4-dimethoxyphenyl)-4-methyl-2-(4-benzylpiperazinyl) 3,4-dimethoxyphenyl Methyl 4-benzylpiperazinyl C26H30N4O3 446.5
7-(4-methoxyphenyl)-4-methyl-2-(4-phenylpiperazinyl) 4-methoxyphenyl Methyl 4-phenylpiperazinyl C26H28N4O2 428.5
7-(4-chlorophenyl)-2-(4-(2-hydroxyethyl)piperazinyl) 4-chlorophenyl Methyl 4-(2-hydroxyethyl)piperazinyl C21H25ClN4O2 400.9
7-(2-hydroxyphenyl)-2-(4-(3-trifluoromethylphenyl)piperazinyl) 2-hydroxyphenyl Methyl 4-(3-trifluoromethylphenyl)piperazinyl C25H23F3N4O2 468.5
7-(3,4,5-trimethoxyphenyl)-2-(4-(2-methoxyphenyl)piperazinyl) 3,4,5-trimethoxyphenyl Methyl 4-(2-methoxyphenyl)piperazinyl C28H32N4O5 504.6

*Estimated based on structural similarity to .

Substituent Effects on Physicochemical and Pharmacological Properties

  • This contrasts with the single methoxy group in the 4-methoxyphenyl analog (), which may reduce steric hindrance . 3,4,5-Trimethoxyphenyl (): Three methoxy groups significantly increase lipophilicity and molecular weight, which may impact blood-brain barrier penetration .
  • 4-Benzylpiperazinyl (): The benzyl group introduces aromaticity and lipophilicity, favoring interactions with hydrophobic targets . 4-(3-Trifluoromethylphenyl)piperazinyl (): The trifluoromethyl group enhances electronegativity and resistance to oxidative metabolism .

Research Findings and Implications

  • Spectroscopic Characterization: NMR data for analogs like 4d () reveal distinct proton environments influenced by substituents.
  • Synthetic Accessibility: The one-pot synthesis method described in and highlights the feasibility of generating diverse quinazolinone derivatives through modular substitutions .

Biological Activity

The compound 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic molecule that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of quinazolinone derivatives , which are known for their varied biological effects. The presence of the dimethoxyphenyl and piperazine moieties enhances its pharmacological profile.

PropertyValue
IUPAC Name7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC₂₁H₂₃N₃O₃
Molecular Weight365.43 g/mol
CAS NumberNot available

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated inhibition of cell growth and induction of apoptosis in ovarian cancer cells through modulation of key proteins involved in cell cycle regulation and apoptosis pathways .

Mechanism of Action:

  • Apoptosis Induction: The compound may trigger apoptosis via mitochondrial pathways by altering the expression levels of Bcl-2 family proteins (decreasing Bcl-2 and increasing Bax) and activating p53 signaling.
  • Cell Cycle Arrest: It has been observed to cause G2/M phase arrest by downregulating cyclin B1 and cdk1 .

Anti-inflammatory Properties

Quinazolinones are also noted for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory mediators like cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in inflammatory cytokines, which can be beneficial in conditions characterized by chronic inflammation.

Case Studies

  • Ovarian Cancer Study:
    • Objective: To evaluate the anticancer effects of a related quinazolinone derivative.
    • Findings: Induced significant apoptosis in SKOV3 cells with dose-dependent effects on cell viability.
    • Methods Used: DAPI/TUNEL staining for apoptosis detection and Western blot analysis for protein expression changes .
  • Inflammation Model:
    • A study indicated that similar compounds could inhibit COX activity effectively, leading to reduced inflammation markers in animal models.

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one , it is essential to compare it with other quinazolinone derivatives:

CompoundAnticancer ActivityAnti-inflammatory Activity
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneHighModerate
7-(3,4-Dimethoxyphenyl)-5-methylthieno[3,2-c]pyridin-4-oneModerateHigh

The combination of the dimethoxyphenyl group and piperazine moiety in our compound contributes to its unique biological activity profile compared to others.

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. Critical steps include:

  • Cyclocondensation : Formation of the quinazolinone core under acidic or basic conditions (e.g., using acetic acid or KOH) .
  • Piperazine substitution : Introducing the 4-methylpiperazinyl group via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to achieve >95% purity . Optimization strategies : Adjust catalyst loading (e.g., triethylamine for amine coupling) and solvent polarity to improve yields (target: 70–85%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 437.2) .
  • HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water mobile phases .

Q. What preliminary biological screening assays are recommended to assess its activity?

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers design a robust experimental protocol to evaluate the compound’s pharmacokinetics (PK) and pharmacodynamics (PD)?

PK/PD integration :

  • In vitro ADME : Assess metabolic stability via liver microsomes and permeability using Caco-2 cells .
  • In vivo PK : Administer intravenously/orally to rodents, with serial blood sampling for LC-MS/MS analysis (half-life, bioavailability) .
  • Target engagement : Use SPR (surface plasmon resonance) to measure binding affinity (KD) to receptors like serotonin or dopamine transporters .

Q. How should structural modifications be prioritized to enhance target selectivity and reduce off-target effects?

Structure-activity relationship (SAR) strategy :

  • Core modifications : Replace the 2,4-dimethoxyphenyl group with halogenated analogs to modulate lipophilicity (ClogP) .
  • Piperazine substituents : Compare 4-methylpiperazinyl with bulkier groups (e.g., 4-cyclopentylpiperazinyl) to assess steric effects on receptor binding . Example SAR table :
DerivativeR₁ (Phenyl)R₂ (Piperazine)IC₅₀ (EGFR, nM)Selectivity Ratio (EGFR vs. PI3K)
Parent2,4-OMe4-Me1201:0.8
Analog A2-Cl,4-F4-Me851:1.5
Analog B2,4-OMe4-Cyclopentyl1501:3.2

Q. How can contradictory data in biological activity across studies be systematically resolved?

  • Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal validation : Confirm activity using alternate methods (e.g., Western blot for protein expression alongside enzymatic assays) .
  • Meta-analysis : Pool data from multiple labs to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. What advanced computational tools are suitable for predicting off-target interactions and toxicity?

  • Molecular docking : Use AutoDock Vina to screen against the PDB database for unintended targets (e.g., cytochrome P450 isoforms) .
  • QSAR models : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • MD simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) to prioritize derivatives .

Methodological Considerations

Q. How should researchers approach stability studies under varying environmental conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) .
  • Analytical monitoring : Track degradation products via UPLC-QTOF and identify major impurities (>0.1%) .

Q. What in vivo models are optimal for evaluating therapeutic efficacy in neurological or oncological contexts?

  • Oncology : Xenograft models (e.g., nude mice with HT-29 tumors) dosed orally at 10–50 mg/kg for 28 days .
  • Neurology : Rodent models of depression (e.g., forced swim test) with dose-ranging studies (1–10 mg/kg, i.p.) .

Q. How can researchers address solubility challenges in formulation development?

  • Co-solvents : Test PEG-400/water mixtures for parenteral formulations .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance oral bioavailability (target: >40%) .

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